molecular formula C17H19NO3 B3080402 2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide CAS No. 1083057-13-9

2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide

Cat. No.: B3080402
CAS No.: 1083057-13-9
M. Wt: 285.34 g/mol
InChI Key: GABVOLXSMGHLPI-UHFFFAOYSA-N
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Description

2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to a phenyl ring, which is further connected to a methylpyridine 1-oxide structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the tert-butoxycarbonyl phenyl intermediate: This step involves the reaction of phenylboronic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.

    Coupling with methylpyridine 1-oxide: The intermediate formed in the first step is then coupled with 3-methylpyridine 1-oxide using a palladium-catalyzed cross-coupling reaction. This step typically requires a ligand such as triphenylphosphine and a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation of the palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the tert-butoxycarbonyl group, yielding the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce free amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and interactions. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules.

    Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmacologically active molecules. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

    Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modification of the molecule. The methylpyridine 1-oxide moiety can interact with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butoxycarbonyl)phenylboronic acid pinacol ester: This compound shares the tert-butoxycarbonyl phenyl structure but differs in the presence of a boronic acid pinacol ester group.

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar tert-butoxycarbonyl group but differs in the presence of a hydroxy-phenylpropanoate moiety.

    (2S)-2-(Tert-butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenylpropanoic acid: This compound contains multiple tert-butoxycarbonyl groups and a propanoic acid moiety.

Uniqueness

2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide is unique due to its combination of a tert-butoxycarbonyl phenyl group with a methylpyridine 1-oxide structure. This unique combination imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, medicine, and industry. The compound’s ability to undergo specific reactions and interact with biological targets sets it apart from similar compounds, providing opportunities for novel research and applications.

Properties

IUPAC Name

tert-butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-7-6-10-18(20)15(12)13-8-5-9-14(11-13)16(19)21-17(2,3)4/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABVOLXSMGHLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C2=CC(=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083057-13-9
Record name Benzoic acid, 3-(3-methyl-1-oxido-2-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083057-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

tert-Butyl-3-(3-methylpyridin-2-yl)benzoate (1.0 eq) is dissolved in EtOAc (6 vol). Water (0.3 vol) is added followed by urea-hydrogen peroxide (3 eq). The phthalic anhydride (3 eq) is added portion-wise as a solid to maintain the temperature in the reactor below 45° C. After completion of phthalic anhydride addition, the mixture is heated to 45° C. After stirring for an additional 4 hours, the heat is turned off 10% w/w aqueous Na2SO3 (1.5 eq) is added via addition funnel. After completion of Na2SO3 addition, the mixture is stirred for an additional 30 minutes and the layers separated. The organic layer is stirred and 10% w/w aq. Na2CO3 (2 eq) is added. After stirring for 30 minutes, the layers are allowed to separate. The organic phase is washed 13% w/v aq NaCl. The organic phase is then filtered and concentrated to afford crude 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine-1-oxide (95%) that is used directly in the next step.
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Synthesis routes and methods II

Procedure details

tert-Butyl-3-(3-methylpyridin-2-yl)benzoate (1.0 eq) was dissolved in EtOAc (6 vol). Water (0.3 vol) was added, followed by urea-hydrogen peroxide (3 eq). Phthalic anhydride (3 eq) was then added portionwise to the mixture as a solid at a rate to maintain the temperature in the reactor below 45° C. After completion of the phthalic anhydride addition, the mixture was heated to 45° C. After stirring for an additional 4 hours, the heat was turned off. 10% w/w aqueous Na2SO3 (1.5 eq) was added via addition funnel. After completion of Na2SO3 addition, the mixture was stirred for an additional 30 minutes, and the layers separated. The organic layer was stirred, and 10% wt/wt aqueous. Na2CO3 (2 eq) was added. After stirring for 30 minutes, the layers were allowed to separate. The organic phase was washed 13% w/v aq NaCl. The organic phase was then filtered and concentrated to afford crude 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine-1-oxide (95%) that was used directly in the next step.
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Synthesis routes and methods III

Procedure details

tert-Butyl 3-(3-methylpyridin-2-yl)benzoate (49.6 g, 184 mmol) was dissolved in a mixture of 75 mL of dichloromethane and 40 mL of 30% hydrogen peroxide. Methyltrioxorhenium (VII) (2.35 g, 9.44 mmol) was added and the reaction mixture was stirred vigorously for 16 hours. The layers were then separated and the organic layer was treated with sodium sulfite and then dried over sodium sulfate. The crude product was then poured onto a pad of silica gel and washed with ethyl acetate. The product was then eluted from the silica gel pad with a mixture of 10% (v/v) methanol in ethyl acetate to yield 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide (29.8 g, 57%) as a white solid. ESI-MS m/z calc. 285.1. found 286.1 (M+1)+. Retention time 1.22 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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